1,3-Bis(2-hydroxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone
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Overview
Description
1,3-Bis(2-hydroxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidinone core with two hydroxy-methylphenyl groups attached, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-hydroxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone typically involves the condensation of appropriate aldehydes with urea or thiourea under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidinone ring. The process may involve heating the reactants in a solvent such as ethanol or methanol, followed by purification steps like recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-hydroxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,3-Bis(2-hydroxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-hydroxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone involves its interaction with molecular targets and pathways within biological systems. The hydroxy groups and aromatic rings enable the compound to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-hydroxyphenyl)tetrahydro-2(1H)-pyrimidinone
- 1,3-Bis(2-hydroxy-4-methylphenyl)tetrahydro-2(1H)-pyrimidinone
- 1,3-Bis(2-hydroxy-5-ethylphenyl)tetrahydro-2(1H)-pyrimidinone
Uniqueness
1,3-Bis(2-hydroxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone is unique due to the presence of methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to similar compounds.
Biological Activity
1,3-Bis(2-hydroxy-5-methylphenyl)tetrahydro-2(1H)-pyrimidinone is a pyrimidine derivative that has garnered attention in recent years due to its potential biological activities. This compound is of particular interest in medicinal chemistry for its applications in anticancer therapies and as an antimicrobial agent. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features two hydroxymethylphenyl groups attached to a tetrahydropyrimidinone core, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Anticancer Activity : This compound has shown significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). It induces apoptosis through the activation of caspases and inhibition of cell proliferation via cell cycle arrest at the G0/G1 phase .
- Antimicrobial Effects : In studies assessing its antimicrobial properties, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Cytotoxicity Studies
A series of cytotoxicity assays were performed to evaluate the effectiveness of this compound against different cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 4.5 | Apoptosis induction |
HepG2 | 3.9 | Cell cycle arrest |
A549 | 6.7 | Inhibition of HSP90 |
Antimicrobial Activity
The antimicrobial efficacy was assessed using Minimum Inhibitory Concentration (MIC) tests against various pathogens. The findings are detailed in Table 2.
Pathogen | MIC (μg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 8 | Moderate |
Escherichia coli | 4 | Strong |
Mycobacterium tuberculosis | 0.5 | Very Strong |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving MCF-7 xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The effective dosage was noted to be around 10 mg/kg, showcasing its potential for in vivo applications .
- Antimicrobial Efficacy Against Drug-resistant Strains : Another study focused on the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus, revealing MIC values that suggest it could serve as a viable alternative treatment option .
Properties
CAS No. |
84379-39-5 |
---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,3-bis(2-hydroxy-5-methylphenyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H20N2O3/c1-12-4-6-16(21)14(10-12)19-8-3-9-20(18(19)23)15-11-13(2)5-7-17(15)22/h4-7,10-11,21-22H,3,8-9H2,1-2H3 |
InChI Key |
UPPCLVXITUOVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2CCCN(C2=O)C3=C(C=CC(=C3)C)O |
Origin of Product |
United States |
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